2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy)propoxy)propanoic acid
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Overview
Description
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy)propoxy)propanoic acid is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy)propoxy)propanoic acid typically involves the reaction of hexafluoropropene oxide with trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy)propoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy)propoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism by which 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy)propoxy)propanoic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms can form strong interactions with various biological molecules, affecting their structure and function. These interactions can influence enzymatic activity, protein folding, and other critical biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride
- Hexafluoropropene oxide trimer
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
Uniqueness
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy)propoxy)propanoic acid stands out due to its highly fluorinated structure and the presence of multiple ether linkages. These features confer unique chemical and physical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications .
Properties
CAS No. |
753446-03-6 |
---|---|
Molecular Formula |
C10HF19O5 |
Molecular Weight |
562.08 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propoxy]propanoic acid |
InChI |
InChI=1S/C10HF19O5/c11-2(1(30)31,5(14,15)16)32-8(23,24)3(12,6(17,18)19)33-9(25,26)4(13,7(20,21)22)34-10(27,28)29/h(H,30,31) |
InChI Key |
ZGINCXHGFXLOKC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(F)(F)F)F)(F)F)F)(F)F)F)O |
Origin of Product |
United States |
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